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Compound of Interest

Compound Name: Furan-2,5-dicarbaldehyde

Cat. No.: B019676 Get Quote

Introduction

Furan-2,5-dicarbaldehyde (also known as 2,5-diformylfuran or DFF) is a versatile organic

compound derived from biomass.[1][2] It consists of a central furan ring substituted with

aldehyde groups at the 2 and 5 positions.[1] As a key platform chemical, it serves as a building

block for the synthesis of various valuable products, including polymers, pharmaceuticals, and

antifungal agents.[1][2] Its applications include use as a replacement for glutaraldehyde in

enzyme immobilization and in the preparation of polyimine vitrimers.[1] Given its significance, a

thorough understanding of its structural and electronic properties through spectroscopic

analysis is crucial for researchers, scientists, and professionals in drug development. This

guide provides a comprehensive overview of the spectroscopic characterization of Furan-2,5-
dicarbaldehyde, including detailed experimental protocols and a summary of key spectral

data.

General Workflow for Spectroscopic
Characterization
The structural elucidation of Furan-2,5-dicarbaldehyde involves a multi-faceted approach

employing various spectroscopic techniques. Each method provides unique insights into the

molecular structure, functional groups, and electronic properties of the compound. The general

workflow is outlined below.
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Caption: Workflow for the spectroscopic characterization of Furan-2,5-dicarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For Furan-2,5-dicarbaldehyde, both ¹H and ¹³C NMR provide definitive structural

information.

Experimental Protocol: NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer.[3]

Sample Preparation: Approximately 10-20 mg of Furan-2,5-dicarbaldehyde is dissolved in

0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[3]

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
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¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines

for each unique carbon atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of Furan-2,5-dicarbaldehyde is simple due to the molecule's

symmetry.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.86 Singlet 2H
Aldehydic Protons (-

CHO)

7.39 Singlet 2H
Furan Ring Protons

(H3, H4)

Solvent: CDCl₃

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the

three unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

179.4 Aldehydic Carbon (C=O)

154.4 Furan Ring Carbon (C2, C5)

119.4 Furan Ring Carbon (C3, C4)

Solvent: CDCl₃.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used, often

equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

Sample Preparation: For solid samples, a small amount of Furan-2,5-dicarbaldehyde
powder is placed directly onto the ATR crystal, and firm contact is ensured with a pressure

clamp.[3] A background spectrum of the empty crystal is recorded first and automatically

subtracted from the sample spectrum.[3]

Data Acquisition: Spectra are typically recorded over a range of 4000–400 cm⁻¹ with a

resolution of 4 cm⁻¹.[3]

IR Spectral Data
The IR spectrum of Furan-2,5-dicarbaldehyde shows characteristic absorption bands for its

key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretching (furan ring)

~2850, ~2750 Medium C-H stretching (aldehyde)

~1680 Strong
C=O stretching (conjugated

aldehyde)

~1570 Medium-Strong C=C stretching (furan ring)

~1020 Strong C-O-C stretching (furan ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source is

standard. This is often coupled with a Gas Chromatograph (GC) for sample introduction and
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separation.[3]

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent like dichloromethane or hexane.[3]

Data Acquisition (GC-MS):

GC: A capillary column is used for separation. The oven temperature is programmed to

ramp (e.g., from 50 °C to 250 °C) to ensure analyte separation.[3]

MS: EI ionization is typically performed at 70 eV. The mass analyzer scans a mass range

that includes the expected molecular ion (e.g., m/z 30-200).[3][5]

Mass Spectrometry Data
The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its

fragments.

m/z Relative Intensity Assignment

124 High [M]⁺ (Molecular Ion)

95 High [M-CHO]⁺

67 Medium [M-CHO-CO]⁺

39 High [C₃H₃]⁺

The molecular ion peak at m/z 124 corresponds to the molecular weight of Furan-2,5-
dicarbaldehyde (C₆H₄O₃).[6][7]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[3]
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Sample Preparation: A stock solution of Furan-2,5-dicarbaldehyde is prepared in a UV-

grade solvent such as ethanol. This solution is then diluted to a concentration (typically 10⁻⁴

to 10⁻⁵ M) that ensures the absorbance is within the instrument's linear range (usually below

1.0).[3]

Data Acquisition: The absorbance is measured over a wavelength range of approximately

200–400 nm. A blank spectrum of the solvent is used as a reference.

UV-Vis Spectral Data
Furan-2,5-dicarbaldehyde, with its conjugated system of the furan ring and two aldehyde

groups, exhibits characteristic absorption in the UV region.

λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~280-290 ~15,000 L mol⁻¹ cm⁻¹ Ethanol π → π* transition

Note: The exact λmax

and ε can vary slightly

depending on the

solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dicarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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